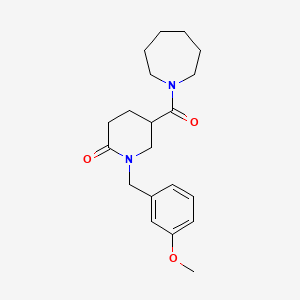
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and industry. In
作用机制
The mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling and regulation. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. In vivo studies have shown that N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its low toxicity and high solubility in water, which makes it easy to use in laboratory experiments. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to have a wide range of biological activities, which makes it a versatile tool for scientific research. However, one of the limitations of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea is its relatively low potency compared to other compounds with similar biological activities. Additionally, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea may not be effective in all types of cancer cells or animal models.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of more potent analogs of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea that could be used in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea and its potential applications in neurology and immunology. Finally, the development of new delivery methods for N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea could improve its efficacy and reduce potential side effects.
合成方法
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea can be synthesized through a simple reaction between 4-methoxyaniline and 2-methoxyethyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography.
科学研究应用
N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been used in a variety of scientific research studies, including cancer research, neurology, and immunology. In cancer research, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In immunology, N-(2-methoxyethyl)-N'-(4-methoxyphenyl)thiourea has been shown to modulate the immune response by affecting cytokine production and T cell activation.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILLCZNPMFNPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-ethyl)-3-(4-methoxy-phenyl)-thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyano-3-[(2-phenylethyl)amino]-2-butenamide](/img/structure/B4889441.png)
![11-(3-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4889448.png)
![2-cyclopropyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4889463.png)

![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4889491.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(5-isoquinolinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4889501.png)

![3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B4889513.png)




![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4889533.png)